6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine

Beschreibung

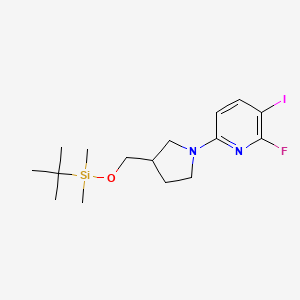

6-(3-((Tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoro-3-iodopyridine (IUPAC: tert-butyl-[[1-(6-fluoro-5-iodopyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane) is a pyridine derivative characterized by:

- Molecular Formula: C₁₆H₂₆FIN₂OSi

- Molecular Weight: 436.38–436.39 g/mol

- CAS Registry Number: 1228666-57-6

- Key Functional Groups:

This compound is commercially available (e.g., Catalog #HB615, MFCD15530283) at standardized pricing tiers: 1 g ($400), 5 g ($1,600), and 25 g ($4,800) . Its structural complexity and iodine substituent make it valuable in medicinal chemistry, particularly as a building block for Suzuki-Miyaura cross-coupling reactions or radiolabeling studies .

Eigenschaften

IUPAC Name |

tert-butyl-[[1-(6-fluoro-5-iodopyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26FIN2OSi/c1-16(2,3)22(4,5)21-11-12-8-9-20(10-12)14-7-6-13(18)15(17)19-14/h6-7,12H,8-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBPDZBTGFXOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26FIN2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673603 | |

| Record name | 6-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-fluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-57-6 | |

| Record name | 6-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-fluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as a silylation agent to introduce the tert-butyldimethylsilyloxy group. This reaction is often carried out in the presence of imidazole and dimethylformamide (DMF) as a solvent .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine can undergo various types of chemical reactions, including:

Oxidation: The tert-butyldimethylsilyloxy group can be selectively cleaved under oxidative conditions.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as zinc and hydrochloric acid.

Substitution: The fluorine and iodine atoms can be substituted with other functional groups using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

Reducing agents: Zinc (Zn), lithium aluminum hydride (LiAlH4).

Nucleophiles: Organolithium reagents, Grignard reagents.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyldimethylsilyloxy group can yield a hydroxyl group, while substitution of the iodine atom can introduce various functional groups such as alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its structural similarity to known bioactive molecules. Research indicates that derivatives of pyridine compounds often exhibit significant biological activities, including:

- Anticancer Properties : Studies have shown that similar pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds with fluorine substitutions have been linked to enhanced anticancer activity against various cell lines such as PC3 and K562 .

Agricultural Applications

6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine has potential uses in crop protection:

- Insecticidal Activity : Preliminary investigations suggest that compounds with similar structures may possess insecticidal properties. For example, studies on trifluoromethyl pyrimidine derivatives showed moderate insecticidal activity against pests like Mythimna separata .

Materials Science

The incorporation of silicon-containing groups in organic compounds enhances their stability and reactivity, making them suitable for various applications in materials science:

- Organosilicon Reagents : The tert-butyldimethylsilyloxy group contributes to the compound's utility as an organosilicon reagent, facilitating reactions in synthetic organic chemistry .

Data Tables

Case Study 1: Anticancer Activity

A study focusing on the synthesis of novel pyridine derivatives highlighted the anticancer potential of structurally related compounds. The synthesized derivatives were tested against various cancer cell lines, demonstrating promising results in inhibiting cell growth, particularly with fluorinated substitutions enhancing efficacy .

Case Study 2: Insecticidal Efficacy

Research conducted on the insecticidal properties of trifluoromethyl pyrimidine derivatives indicated that certain compounds exhibited effective control over agricultural pests. The study provided quantitative data showing inhibition rates comparable to established insecticides, suggesting a viable alternative for pest management strategies .

Wirkmechanismus

The mechanism of action of 6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the pyridine ring can interact with aromatic residues in protein active sites, while the tert-butyldimethylsilyloxy group can enhance membrane permeability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

Table 1: Key Structural and Commercial Differences

Functional Group and Stability Analysis

- TBS-Protected Hydroxymethyl Group : The TBS group in the target compound enhances stability by protecting the hydroxyl moiety from oxidation or undesired reactivity during synthesis . Compounds lacking this group (e.g., CAS 1203499-44-8) are more prone to degradation .

- Halogen Substituents :

- Pyrrolidinyl Position : The 6-pyrrolidinyl group in the target compound optimizes steric interactions in receptor-binding studies compared to 2- or 5-position analogs .

Biologische Aktivität

The compound 6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine (CAS No. 1188993-09-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including its mechanisms, efficacy, and relevant case studies.

- Molecular Formula : C22H38N2O2Si2

- Molecular Weight : 418.72 g/mol

- Structure : The compound features a pyridine ring substituted with fluorine and iodine, along with a tert-butyldimethylsilyloxy group and a pyrrolidine moiety.

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its potential therapeutic applications, particularly in the fields of oncology and virology.

- Antiviral Activity : Similar compounds have been studied for their antiviral properties, particularly against HIV. Analogues of the compound have shown promising anti-HIV activity with effective concentrations ranging from 0.056 to 0.52 µM .

- Antitumor Effects : Some derivatives have exhibited cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.

Case Study 1: Anti-HIV Activity

A study conducted on various triazole derivatives revealed that certain modifications to the pyridine structure enhance antiviral efficacy. For instance, compounds with similar structural motifs demonstrated significant inhibition of HIV replication, indicating that further exploration of the pyridine scaffold could yield potent antiviral agents .

Case Study 2: Antitumor Screening

In vitro assays have been conducted on cancer cell lines such as HeLa and MCF-7 to evaluate the cytotoxic effects of related compounds. Results indicated that modifications to the pyrrolidine and silyloxy groups significantly affected cell viability, with some derivatives achieving IC50 values in the low micromolar range.

Data Table: Biological Activity Summary

Q & A

Q. What are the key synthetic strategies for introducing the tert-butyldimethylsilyl (TBS) protecting group to the pyrrolidine moiety in this compound?

The TBS group is typically introduced via nucleophilic substitution or Mitsunobu reactions. For example, tert-butyldimethylsilyl chloride (TBSCl) can react with a hydroxyl group on the pyrrolidine ring in the presence of a base like imidazole or DMAP. Optimization of reaction conditions (e.g., anhydrous solvents, inert atmosphere) is critical to avoid premature deprotection . Post-synthesis, confirm retention of the TBS group using -NMR (δ ~0.1 ppm for Si-CH) or -NMR .

Q. How is the iodination at the 3-position of the pyridine ring achieved, and what analytical methods validate its success?

Directed ortho-metalation (DoM) or halogen-exchange reactions are common. For instance, using n-BuLi to deprotonate the pyridine at the 3-position, followed by quenching with iodine. Alternatively, CuI-mediated coupling can introduce iodine. Validate via -NMR (C-I coupling constants) or mass spectrometry (M.W. 436.38, isotopic pattern for ) .

Q. What are the stability considerations for the TBS-protected compound under standard storage or reaction conditions?

The TBS group is sensitive to acidic conditions and fluoride ions (e.g., TBAF). Stability tests should include:

- TLC monitoring under varying pH (1–10).

- FT-IR to detect Si-O bond degradation (~1250 cm).

- Storage recommendations: anhydrous solvents, -20°C, and inert atmosphere to prevent hydrolysis .

Advanced Research Questions

Q. How do steric effects from the TBS group influence regioselectivity in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bulky TBS group may hinder access to the iodine at the 3-position. Computational modeling (DFT) can predict transition-state geometries. Experimentally, compare reaction rates with/without TBS using Pd catalysts (e.g., Pd(PPh) vs. XPhos Pd G3). Monitor yields and byproducts via HPLC-MS .

Q. What contradictions arise in 19F^{19}\text{F}19F-NMR data interpretation for the 2-fluoro substituent, and how are they resolved?

-NMR shifts (δ ~-110 ppm) may split due to coupling with adjacent protons or dynamic effects (e.g., rotational barriers). Use variable-temperature NMR to distinguish between static vs. dynamic splitting. Compare with fluorinated analogs (e.g., 2-fluoro-6-trifluoromethylpyridine in ) to validate assignments .

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the TBS-protected pyrrolidine and pyridine moieties?

SHELX software (SHELXL for refinement) is widely used for small-molecule crystallography. Key steps:

- Grow single crystals via slow evaporation (e.g., hexane/EtOAc).

- Resolve torsional angles between the pyrrolidine and pyridine rings.

- Validate against computational models (Mercury or Olex2). Challenges include low crystal quality due to flexible TBS groups; optimize crystallization solvents (e.g., DCM/pentane) .

Q. What methodologies quantify the impact of the iodine atom on electronic properties (e.g., Hammett constants, redox potentials)?

Cyclic voltammetry (CV) measures redox potentials (E) in anhydrous DMF. Compare with non-iodinated analogs to assess electron-withdrawing effects. DFT calculations (e.g., HOMO-LUMO gaps) complement experimental data. Hammett σ values for iodine (~0.35) can predict reactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.